(2R,|AS)-GC376, commonly referred to as GC376, is a novel antiviral compound primarily developed for its inhibitory effects on coronaviruses. It is classified as a direct-acting antiviral agent, specifically targeting the 3C-like protease (3CLpro) which is crucial for the replication and transcription of viral proteins in host cells. Initially synthesized to combat Middle East Respiratory Syndrome Coronavirus (MERS-CoV), GC376 has demonstrated broad-spectrum antiviral activity against various coronaviruses, including those affecting both humans and animals. The compound has garnered attention for its potential therapeutic applications in treating COVID-19 due to its efficacy against SARS-CoV-2's main protease .
The synthesis of GC376 involves several key steps that focus on creating a compound that can effectively inhibit the 3CLpro enzyme. The synthesis typically begins with the preparation of the aldehyde precursor, GC373, which is then converted into the bisulfite adduct, GC376. This transformation is critical as it enhances the compound's stability and bioavailability.
GC376 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with the target protease. The chemical formula of GC376 is , with a molar mass of approximately 507.53 g/mol.
GC376 primarily functions through covalent modification of the active site cysteine residue (Cys145) of the 3CLpro enzyme. This interaction prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.
The mechanism by which GC376 exerts its antiviral effects involves several steps:
Studies have shown that GC376 maintains structural integrity while exhibiting high affinity towards target proteases across various species of coronaviruses .
GC376 has significant scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3